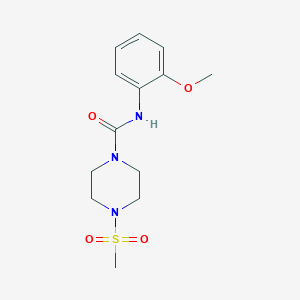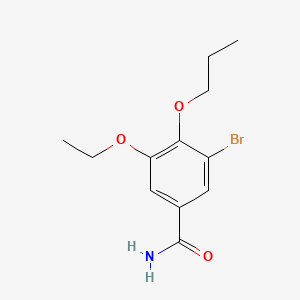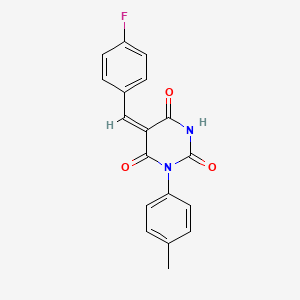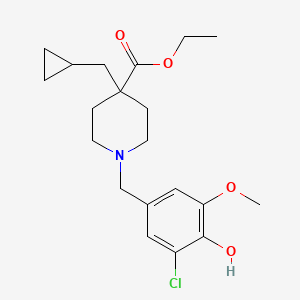![molecular formula C23H31NO3 B4543040 ethyl 4'-(pentanoylamino)-1'H-spiro[cyclohexane-1,2'-naphthalene]-3'-carboxylate](/img/structure/B4543040.png)
ethyl 4'-(pentanoylamino)-1'H-spiro[cyclohexane-1,2'-naphthalene]-3'-carboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of related spirocyclic compounds often involves multi-step synthetic routes that may include cyclization reactions, functional group transformations, and the formation of spiro linkages. A one-step synthesis approach has been described for ethyl 2,3-dihydronaphtho[1,2-b]furan-2-carboxylate derivatives from substituted naphthalen-1-ols and ethyl 2,3-dibromopropanoate, highlighting the versatility and efficiency of modern synthetic methods in constructing complex spirocyclic architectures (Arrault et al., 2002).
Molecular Structure Analysis
X-ray structural analysis plays a crucial role in elucidating the precise molecular geometry of spirocyclic compounds. For instance, the structures of certain spiro compounds have been established through this method, affirming the configuration and conformation of the spiro linkage and adjacent rings (Arrault et al., 2002). Such analyses are vital for understanding the compound's reactivity and interactions.
Chemical Reactions and Properties
Spirocyclic compounds exhibit a range of chemical behaviors, including reactions with primary amines, isocyanates, and halides, leading to various functionalized derivatives with potential biological activities. For example, reactions involving ethyl 4'-(phenoxycarbonylamino)-1'H-spiro[cycloheptane-1,2'-naphthalene]-3'-carboxylate have been developed to produce compounds with antitumor and anti-monoamine oxidase activities, demonstrating the chemical versatility and potential therapeutic relevance of these molecules (Markosyan et al., 2020).
Physical Properties Analysis
The physical properties of spirocyclic compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular geometry and functional groups. While specific data on "ethyl 4'-(pentanoylamino)-1'H-spiro[cyclohexane-1,2'-naphthalene]-3'-carboxylate" may not be readily available, analogous compounds have been characterized using techniques like X-ray crystallography to determine their crystal packing and stability, providing insights into their physical behavior (Kaur et al., 2012).
Chemical Properties Analysis
The reactivity of spirocyclic compounds towards various chemical reagents, including nucleophiles and electrophiles, is a key aspect of their chemical property analysis. These reactions can lead to a wide array of products with diverse functional groups, showcasing the compound's role as a versatile intermediate in organic synthesis. For example, the introduction of amino groups or halogen atoms can significantly alter the compound's chemical behavior, enabling its use in further synthetic transformations (Markosyan et al., 2020).
Propiedades
IUPAC Name |
ethyl 1-(pentanoylamino)spiro[4H-naphthalene-3,1'-cyclohexane]-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO3/c1-3-5-13-19(25)24-21-18-12-8-7-11-17(18)16-23(14-9-6-10-15-23)20(21)22(26)27-4-2/h7-8,11-12H,3-6,9-10,13-16H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFWPFGZJFODMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C2(CCCCC2)CC3=CC=CC=C31)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-bromo-2-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4542964.png)
![2-chloro-6-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B4542969.png)
![allyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4542974.png)




![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chlorophenyl)acetamide](/img/structure/B4543007.png)
![2-methyl-3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4543008.png)
![4-[2-(2-allylphenoxy)ethoxy]-3-chloro-5-methoxybenzaldehyde](/img/structure/B4543011.png)
![4-{[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide](/img/structure/B4543015.png)
![3-{5-[(3-bromophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B4543036.png)
![methyl 5-acetyl-2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4543046.png)
![3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(4-methylphenyl)pyridine](/img/structure/B4543058.png)